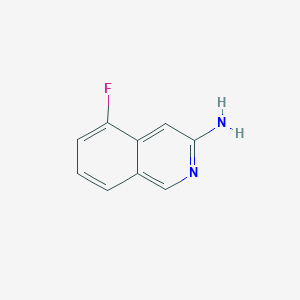

5-Fluoroisoquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroisoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVILZNUGKTWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoroisoquinolin-3-amine: Structural Architecture & Synthetic Methodology

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 5-Fluoroisoquinolin-3-amine .

Executive Summary

This compound (CAS: 1221974-43-1) is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors and CNS-active agents.[1][2] Distinguished by the strategic placement of a fluorine atom at the peri-position (C5) and an amine handle at C3, this compound offers unique electronic properties that modulate lipophilicity, metabolic stability, and ligand-protein binding interactions. This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic routes, and applications in modern drug discovery.[3][4][5]

Chemical Identity & Physicochemical Profile[6][7][8][9]

The introduction of fluorine at the C5 position of the isoquinoline ring creates a significant dipole moment and alters the pKa of the pyridine nitrogen, distinguishing it from its non-fluorinated parent.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Registry Number | 1221974-43-1 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 162.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 2 (Pyridine Nitrogen, Fluorine) |

Table 2: Predicted Physicochemical Properties

| Parameter | Value (Est.) | Significance |

| LogP | ~1.6 - 1.8 | Moderate lipophilicity suitable for CNS penetration. |

| pKa (Pyridine N) | ~4.8 - 5.0 | Reduced basicity compared to isoquinoline (5.14) due to the inductive electron-withdrawing effect of 5-F. |

| TPSA | ~39 Å | Favorable for membrane permeability and oral bioavailability. |

Structural Analysis & Electronic Effects

The this compound scaffold is governed by two competing electronic forces:

-

Inductive Withdrawal (-I): The fluorine atom at C5 exerts a strong electron-withdrawing effect through the

-framework. This lowers the electron density of the adjacent ring system, decreasing the basicity of the pyridine nitrogen (N2) and increasing the acidity of the C4 proton. -

Resonance Donation (+R): The C3-amine group acts as a strong resonance donor, pushing electron density into the N2 nitrogen and the C4 position.

This "push-pull" system makes the C4 position highly nucleophilic, susceptible to electrophilic aromatic substitution (e.g., halogenation), which is a critical feature for further functionalization in medicinal chemistry campaigns.

Figure 1: Electronic interplay between the 5-fluoro substituent and the 3-amino group.

Synthetic Methodologies

Synthesis of 3-aminoisoquinolines is synthetically challenging compared to the 1-amino isomers. Two primary routes are recommended: a classical cyclization approach and a modern transition-metal-catalyzed annulation.

Route A: Cyclization of 2-(Cyanomethyl)benzonitriles (Classical)

This route is robust and scalable. It relies on the construction of a homophthalonitrile derivative which undergoes acid-mediated cyclization.

-

Precursor: Start with 2-methyl-3-fluorobenzonitrile .

-

Bromination: Radical bromination (NBS, AIBN) yields 2-(bromomethyl)-3-fluorobenzonitrile .

-

Cyanation: Nucleophilic displacement with NaCN/DMSO yields 2-(cyanomethyl)-3-fluorobenzonitrile .

-

Cyclization: Treatment with dry HBr/acetic acid or Lewis acids induces cyclization to the 3-aminoisoquinoline core.

Route B: Rh(III)-Catalyzed Annulation (Modern)

For high-value medicinal chemistry (small scale), C-H activation offers rapid access.

-

Reactants: N-tert-butyl-3-fluorobenzamidine + Internal Alkyne (or Vinylene Carbonate equivalent).

-

Catalyst: [Cp*RhCl

] -

Mechanism: The Rh(III) catalyst directs ortho-C-H activation on the benzamidine, inserts the alkyne, and undergoes reductive elimination to form the isoquinoline, followed by N-deprotection.

Figure 2: Retrosynthetic pathway via the homophthalonitrile intermediate.

Medicinal Chemistry Applications

The this compound scaffold acts as a bioisostere for quinoline and naphthalene systems, often yielding improved pharmacokinetic profiles.

Kinase Inhibition (ATP-Competitive)

The 3-aminoisoquinoline motif mimics the adenine ring of ATP. The N2 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Val/Leu backbone), while the 3-NH

-

Target: PI3K, mTOR, and Tyrosine Kinases.

-

Role of 5-F: The fluorine atom can occupy a small hydrophobic pocket or block metabolic oxidation at the C5 position (a common soft spot in isoquinolines).

CNS Ligands

Fluorinated isoquinolines are high-affinity ligands for:

-

5-HT (Serotonin) Receptors: The basicity of the isoquinoline nitrogen allows for salt bridge formation with Asp residues in GPCRs.

-

PET Imaging: The 5-F position can be substituted with

F to create radiotracers for mapping neuroreceptor density in vivo.

Safety & Handling Protocol

As a potent bioactive amine, strict safety protocols are required.

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Handling: Use only in a fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline (Analogous Structure Data). Retrieved from [Link]

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[6] Molecules, 30(24), 4760.[6] Retrieved from [Link]

-

Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690. Retrieved from [Link]

-

Inami, A., et al. (2023). Facile Synthesis of 1-Aminoisoquinoline Derivatives by Gold(III)-Mediated Domino Reactions. Organic Letters, 25, 3206-3209. (Transition metal methodology reference). Retrieved from [Link]

Sources

- 1. 21717-96-4|2-Amino-5-fluoropyridine|BLD Pharm [bldpharm.com]

- 2. This compound;1221974-43-1, CasNo.1221974-43-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoroisoquinolin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 5-Fluoroisoquinolin-3-amine, a pivotal heterocyclic amine in contemporary medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind its synthesis, properties, and applications, empowering researchers in their drug discovery endeavors. The Chemical Abstracts Service (CAS) number for this compound is 1221974-43-1 .[1][2]

Introduction: The Strategic Importance of Fluorinated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, bioavailability, and binding affinity.[5] this compound, by combining the versatile isoquinoline core with a strategically placed fluorine atom, represents a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy.

Physicochemical Properties: Understanding the Molecular Landscape

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for predicting the characteristics of its derivatives. While specific experimental data for this compound is not extensively available in public literature, we can infer its properties based on related structures and general chemical principles. The presence of the fluorine atom is expected to influence the molecule's pKa and lipophilicity.[6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Significance in Drug Discovery |

| Molecular Formula | C₉H₇FN₂ | Provides the elemental composition. |

| Molecular Weight | 162.16 g/mol | Essential for stoichiometric calculations in synthesis. |

| Appearance | Likely a solid at room temperature | Typical for aromatic amines of this size. |

| Melting Point | Not readily available | Important for determining purity and for reaction setup. |

| Boiling Point | Not readily available | Relevant for purification by distillation if applicable. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Crucial for selecting appropriate solvents for reactions, purification, and biological assays. |

| pKa | The fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the amino group compared to non-fluorinated 3-aminoisoquinoline. | Influences the ionization state at physiological pH, which affects cell permeability and target binding. |

| LogP | The fluorine atom generally increases lipophilicity. | Affects membrane permeability, protein binding, and overall pharmacokinetic profile. |

Synthesis of this compound: A Proposed Synthetic Workflow

A potential synthetic approach could start from a readily available fluorinated benzene derivative and build the isoquinoline core. Alternatively, a pre-formed isoquinoline could be functionalized. One promising strategy is a variation of the Hofmann rearrangement on an isoquinoline-3-carboxamide precursor.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a conceptual workflow and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Isoquinoline-3-carboxamide

This intermediate can be synthesized from isoquinoline-3-carboxylic acid, which in turn can be prepared through various methods known in the literature.

Step 2: Hofmann Rearrangement to Yield 3-Aminoisoquinoline

A solution of potassium hydroxide in water is cooled, and bromine is added slowly. Isoquinoline-3-carboxamide is then added portion-wise while maintaining a low temperature. The mixture is subsequently heated to facilitate the rearrangement.[7]

Step 3: Fluorination of a Suitable Precursor (A more complex, multi-step alternative)

Given the challenge of direct fluorination on an existing isoquinoline ring without affecting other positions, a more practical approach would involve starting with a fluorinated precursor. For instance, a synthetic route could begin with a fluorinated phenylacetic acid derivative which is then cyclized to form the isoquinoline ring system.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are predicted spectroscopic data based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals and Interpretation |

| ¹H NMR | - Aromatic protons in the range of 7.0-9.0 ppm. The fluorine atom will cause splitting of adjacent proton signals (J-coupling).- A broad singlet for the -NH₂ protons, which would likely disappear upon D₂O exchange.[4][8] |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons in proximity will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | - A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by neighboring protons. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹ (typically two bands for a primary amine).- N-H bending vibration around 1600 cm⁻¹.- C-N stretching vibration in the aromatic region.- C-F stretching vibration, typically in the 1000-1300 cm⁻¹ region.[9] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 162.16 g/mol . The fragmentation pattern would likely involve the loss of HCN and other characteristic fragments of the isoquinoline ring.[3] |

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 3-aminoisoquinoline scaffold is a known hinge-binding motif for many protein kinases. The addition of a fluorine atom at the 5-position can enhance binding affinity and selectivity, making this compound a valuable starting point for the development of potent and selective kinase inhibitors.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][11] Kinase inhibitors that target components of this pathway have shown significant promise in cancer treatment.[12][13]

This compound can serve as a core scaffold for the design of inhibitors targeting kinases within this pathway, such as PI3K, AKT, and mTOR. The amine group provides a key interaction point with the hinge region of the kinase active site, while the fluorinated isoquinoline ring can be further functionalized to optimize interactions with other regions of the binding pocket, thereby improving potency and selectivity.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound-based inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Perspectives

This compound is a strategically designed building block with significant potential in drug discovery. Its unique combination of a proven pharmacophore and a modulating fluorine atom makes it an attractive starting point for the synthesis of novel kinase inhibitors and other therapeutic agents. Further research into efficient and scalable synthetic routes, along with comprehensive biological evaluation of its derivatives, will undoubtedly unlock its full potential in the development of next-generation medicines.

References

-

Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

Novel process for preparing 3-fluoroquinolines. Google Patents.

-

How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? Guidechem.

-

The Preparation of 3-Aminoisoquinoline and Related Compounds. Datapdf.com.

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters.

-

3-Amino-5-fluoropyridine synthesis. ChemicalBook.

-

This compound | 1221974-43-1. ChemicalBook.

-

Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed.

-

This compound | 1221974-43-1. ChemicalBook.

-

Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.

-

3-Fluoroisoquinolin-5-amine. ChemScene.

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central.

-

Spectroscopy of Amines. Chemistry LibreTexts.

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central.

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed.

-

Drug Discovery - Inhibitor. chemical-kinomics.

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate.

-

PI3K/AKT/mTOR pathway. Wikipedia.

-

IR: amines. University of Colorado Boulder.

-

List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com.

-

5-Aminoisoquinoline. PubChem.

-

Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.

-

(PDF) Study of the composition of amines using IR spectroscopy. ResearchGate.

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.

-

The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed.

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research.

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI.

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. SpringerLink.

-

The Development of FAK Inhibitors: A Five-Year Update. MDPI.

-

Table of Characteristic IR Absorptions. Palacký University Olomouc.

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. datapdf.com [datapdf.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Spectroscopic Characterization of 5-Fluoroisoquinolin-3-amine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic signature of 5-Fluoroisoquinolin-3-amine, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous structures. It is designed to assist researchers in the identification, characterization, and quality control of this compound.

Introduction: The Importance of Spectroscopic Analysis

This compound belongs to the class of fluorinated heterocyclic amines, which are privileged structures in modern drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The amine group, in turn, provides a key site for further chemical modification and interaction with biological systems.

Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such novel compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide will delve into the predicted spectroscopic data for this compound, providing a robust framework for its analysis.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the amine protons.

The chemical shifts of hydrogens attached to an amine can range from approximately 0.5-5.0 ppm, with their position influenced by hydrogen bonding and sample concentration.[1] Hydrogens on carbons adjacent to an amine typically appear in the 2.3-3.0 ppm range due to the deshielding effect of the nitrogen atom.[1]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 | ~8.9 - 9.2 | s | - | The proton at position 1 is adjacent to the ring nitrogen, leading to significant deshielding and a downfield shift. |

| H4 | ~6.8 - 7.1 | s | - | This proton is situated between two nitrogen atoms (the ring nitrogen and the exocyclic amine), resulting in a unique electronic environment. |

| H6 | ~7.2 - 7.5 | dd | J(H6-H7) ≈ 8-9, J(H6-F5) ≈ 10-12 | This proton is coupled to both the adjacent H7 proton and the fluorine at position 5. The larger coupling is expected with the fluorine atom. |

| H7 | ~7.5 - 7.8 | t | J(H7-H6) ≈ 8-9, J(H7-H8) ≈ 8-9 | This proton will appear as a triplet due to coupling with its two neighboring protons, H6 and H8. |

| H8 | ~7.0 - 7.3 | d | J(H8-H7) ≈ 8-9 | This proton is coupled to the adjacent H7 proton. |

| NH₂ | ~5.0 - 6.0 | br s | - | The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent. This signal will disappear upon D₂O exchange.[1] |

Note: These are predicted values and may vary slightly in experimental conditions.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Diagram: Predicted ¹H NMR Structural Assignments

Caption: Predicted proton environments in this compound.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required. For fluorinated compounds, C-F coupling can provide valuable structural information.

Carbons directly attached to nitrogen in amines typically appear in the 10-65 ppm region of a ¹³C NMR spectrum.[1] Aromatic carbons generally resonate between 125-150 ppm.[2]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) | Rationale |

| C1 | ~145 - 150 | - | This carbon is adjacent to the ring nitrogen, causing a downfield shift. |

| C3 | ~155 - 160 | - | The direct attachment to the amine group strongly influences the chemical shift of this carbon. |

| C4 | ~110 - 115 | ³JCF ≈ 3-5 | This carbon is influenced by both the ring nitrogen and the amine at position 3. |

| C4a | ~125 - 130 | ³JCF ≈ 5-7 | A quaternary carbon in the aromatic system. |

| C5 | ~158 - 163 (d) | ¹JCF ≈ 240-260 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| C6 | ~115 - 120 (d) | ²JCF ≈ 20-25 | This carbon will exhibit a two-bond coupling to the fluorine atom. |

| C7 | ~128 - 133 (d) | ³JCF ≈ 8-10 | A three-bond coupling to fluorine is expected for this carbon. |

| C8 | ~118 - 123 | ⁴JCF ≈ 1-3 | The coupling to fluorine over four bonds will be small. |

| C8a | ~140 - 145 | ²JCF ≈ 15-20 | This quaternary carbon will show a two-bond coupling to the fluorine. |

Note: The multiplicity "(d)" refers to the splitting of the carbon signal into a doublet due to C-F coupling.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (15-25 mg is ideal).

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

Processing: Similar to ¹H NMR, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For primary amines, two N-H stretching bands are typically observed between 3300 and 3500 cm⁻¹.[3] The N-H bending vibration for primary amines is found in the 1580-1650 cm⁻¹ region.[4] C-N stretching in aromatic amines appears between 1250-1335 cm⁻¹.[4] Aromatic C-H stretches are usually seen above 3000 cm⁻¹, while C=C ring stretching occurs in the 1400-1600 cm⁻¹ range.[5]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-H Bend | 1580 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

| N-H Wag | 665 - 910 | Broad, Strong |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum.

Diagram: Functional Groups and IR Regions

Caption: Correlation of functional groups to their IR absorption regions.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇FN₂), the exact mass can be calculated, and its fragmentation pattern can be predicted.

Predicted Mass Spectrum

-

Molecular Formula: C₉H₇FN₂

-

Molecular Weight: 162.17 g/mol

-

Exact Mass: 162.0648

-

Predicted Molecular Ion (M⁺˙): m/z = 162

-

Nitrogen Rule: The presence of an even number of nitrogen atoms results in an even nominal molecular weight, which is consistent with the structure.

Predicted Fragmentation Pattern:

Upon ionization (e.g., by electron impact), the molecular ion will be formed. Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules.

-

M⁺˙ (m/z 162): The molecular ion should be clearly visible.

-

[M - HCN]⁺˙ (m/z 135): Loss of hydrogen cyanide is a common fragmentation pathway for nitrogen-containing aromatic rings.

-

[M - H]⁺ (m/z 161): Loss of a hydrogen radical.

-

[M - F]⁺ (m/z 143): Loss of a fluorine radical.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire data in positive ion mode.

-

For tandem MS (MS/MS), select the molecular ion (m/z 162) as the precursor ion and subject it to collision-induced dissociation (CID) to observe the fragment ions.

-

-

Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and MS, and supported by data from analogous chemical structures. These predictions, along with the detailed experimental protocols, offer a robust framework for researchers to confirm the synthesis and purity of this compound. Any significant deviation from these predicted values in experimental data would warrant further investigation into the structure and purity of the synthesized material.

References

-

Szántay, C., et al. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2017, January 23). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Shippensburg University. (n.d.). Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance. Retrieved from [Link]

- Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.

-

PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2016, September 28). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

SpringerLink. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

PubMed. (n.d.). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Retrieved from [Link]

-

Analytical and Bioanalytical Chemistry. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, December 27). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved from [Link]

-

Dovepress. (2017, November 28). Synthesis, characterization, and antimicrobial evaluation of novel 5-b. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Synthesis of 5-Fluoroisoquinolin-3-amine

Executive Summary

The 3-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. However, the introduction of a fluorine atom at the 5-position presents a specific regiochemical challenge. Standard electrophilic aromatic substitutions on the isoquinoline core typically favor the 5- or 8-position but are incompatible with the sensitive 3-amino functionality. Furthermore, the Chichibabin reaction on 5-fluoroisoquinoline yields a mixture of 1-amino and 3-amino isomers, with the 1-amino product being thermodynamically favored.

This technical guide outlines a de novo ring construction strategy (The Homophthalonitrile Route) as the primary, high-fidelity method for synthesizing 5-fluoroisoquinolin-3-amine. This route ensures unambiguous placement of the fluorine atom and the amino group. A secondary route via the Curtius Rearrangement is provided for scenarios where the 3-carboxylic acid precursor is accessible.

Retrosynthetic Analysis

To guarantee the position of the 5-fluoro substituent, the synthesis must begin with a benzene precursor where the fluorine is already fixed relative to the carbon atoms that will form the isoquinoline ring.

-

Target: this compound

-

Disconnection: C1–N bond and C3–C4 bond formation.

-

Key Intermediate: 3-Fluoro-2-(cyanomethyl)benzonitrile (a 3-substituted homophthalonitrile).

-

Starting Material: 2-Methyl-3-fluorobenzonitrile.

Structural Logic: In the isoquinoline ring, Carbon-4 (C4) originates from the methyl group of the toluene precursor. Carbon-5 (C5) is adjacent to C4. Therefore, the fluorine atom must be ortho to the methyl group in the starting benzonitrile.

-

Incorrect Precursor: 2-Fluoro-6-methylbenzonitrile

Yields 8-fluoroisoquinoline . -

Correct Precursor: 2-Methyl-3-fluorobenzonitrile

Yields 5-fluoroisoquinoline .

Primary Synthesis Workflow: The Homophthalonitrile Cyclization

This route utilizes the reactivity of dinitriles under acidic conditions to close the pyridine ring, simultaneously installing the amine at position 3 and a halogen at position 1 (which is subsequently removed).

Phase 1: Precursor Functionalization

Step 1.1: Radical Bromination

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, CCl₄ or Trifluorotoluene.

-

Mechanism: Wohl-Ziegler reaction.

-

Critical Control: The reaction must be stopped before di-bromination occurs. The fluorine atom at position 3 exerts an inductive withdrawing effect, potentially slowing the radical abstraction of the benzylic hydrogen compared to non-fluorinated toluene.

Step 1.2: Cyanation

-

Reagents: KCN or NaCN, Ethanol/Water or DMF.

-

Mechanism:

Nucleophilic Substitution. -

Critical Control: Maintain temperature <60°C to prevent dimerization or hydrolysis of the nitrile.

Phase 2: Cyclization and Reduction

Step 2.1: Acid-Mediated Cyclization

-

Reagents: HBr (gas) in Diethyl Ether or Glacial Acetic Acid.

-

Mechanism: The Pinner-like reaction of the dinitrile. The nitrile nitrogen on the side chain becomes the 3-amino group; the nitrile carbon on the ring becomes C1.

-

Intermediate: 1-Bromo-5-fluoroisoquinolin-3-amine.

-

Note: This step is regioselective. The high electron density of the nitrile nitrogen facilitates the attack on the activated nitrile carbon.

Step 2.2: Hydrodehalogenation

-

Reagents:

, Pd/C (10%), Triethylamine (base scavenger), Methanol/Ethyl Acetate. -

Mechanism: Catalytic Hydrogenolysis.

-

Outcome: Removal of the C1-Bromine atom to yield the final this compound.

Visualization of Reaction Pathways

The following diagram illustrates the critical decision nodes and chemical transformations for both the Primary (Homophthalonitrile) and Secondary (Curtius) routes.

Figure 1: Strategic reaction pathways for the synthesis of this compound showing the preferred Homophthalonitrile route and the alternative Curtius rearrangement.

Detailed Experimental Protocols

Protocol A: Synthesis via Homophthalonitrile (Route A)

Step 1: Preparation of 3-Fluoro-2-(cyanomethyl)benzonitrile

-

Bromination: Charge a reactor with 2-methyl-3-fluorobenzonitrile (1.0 eq) and CCl₄ (10 vol). Add N-Bromosuccinimide (1.05 eq) and Benzoyl Peroxide (0.05 eq).

-

Reflux the mixture (approx. 77°C) for 4–6 hours. Monitor by HPLC for consumption of starting material. Note: Stop reaction if di-bromo impurity >5%.

-

Cool to 0°C, filter off succinimide by-product. Concentrate filtrate to yield crude benzyl bromide.

-

Cyanation: Dissolve crude bromide in Ethanol (10 vol). Add a solution of KCN (1.5 eq) in water (2 vol) dropwise at 0°C.

-

Warm to RT and stir for 12 hours.

-

Dilute with water, extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

, and concentrate.[1][2] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Cyclization to 1-Bromo-5-fluoroisoquinolin-3-amine

-

Suspend 3-fluoro-2-(cyanomethyl)benzonitrile (1.0 eq) in anhydrous Diethyl Ether (15 vol).

-

Cool to 0°C. Bubble dry HBr gas through the solution for 30–60 minutes until saturation.

-

The intermediate salt will precipitate.[3] Stir at RT for 24 hours.

-

Pour the mixture carefully into ice/sodium bicarbonate solution to neutralize.

-

Filter the resulting yellow/orange solid (1-bromo intermediate). Note: This intermediate is stable enough for isolation but should be used in the next step quickly.

Step 3: Hydrogenolysis to this compound

-

Dissolve the 1-bromo intermediate (1.0 eq) in Methanol (20 vol).

-

Add Triethylamine (2.0 eq) to scavenge HBr generated during reduction.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

atmosphere (balloon or 1 atm) at RT for 4–8 hours. -

Filter through Celite to remove catalyst. Concentrate filtrate.[1][4]

-

Partition residue between water and DCM. The product is in the organic layer.[1][5][6][7][8]

-

Purification: Recrystallize from Ethanol/Heptane or purify via column chromatography.

Protocol B: Synthesis via Curtius Rearrangement (Route B)

Use this route if 5-fluoroisoquinoline-3-carboxylic acid is available.

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous t-Butanol (if Boc-protected amine desired) or Toluene (for free amine). Add Triethylamine (1.5 eq).

-

Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at RT. Stir for 1 hour.

-

Rearrangement: Heat the mixture to reflux (80–110°C). Evolution of

gas indicates formation of the isocyanate. -

Hydrolysis:

-

If in Toluene: Add 20% aqueous HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine.

-

If in t-Butanol: Isolate the Boc-protected amine, then deprotect with TFA/DCM.

-

-

Workup: Basify aqueous layer with NaOH to pH 10, extract with DCM, dry, and concentrate.

Key Data & Specifications

| Parameter | Homophthalonitrile Route (Route A) | Curtius Rearrangement (Route B) |

| Starting Material Cost | Low (Toluene derivative) | High (Carboxylic Acid) |

| Step Count | 4 (Linear) | 3 (Linear) |

| Regiocontrol | Excellent (Defined by SM) | Excellent (Defined by SM) |

| Scalability | High (Kg scale feasible) | Moderate (Azide safety limits) |

| Safety Profile | Cyanide/HBr handling required | Azide (Explosion hazard) |

| Typical Yield | 40–55% (Overall) | 60–75% (from Acid) |

References

-

Johnson, F., & Nasutavicus, W. A. (1962). The Cyclization of Dinitriles by Hydrogen Halides. I. Homophthalonitriles. The Journal of Organic Chemistry, 27(11), 3953–3958. Link

-

Sakamoto, T., et al. (1984). Condensed Heteroaromatic Ring Systems. III. Synthesis of 3-Substituted Isoquinolines from o-Alkynylbenzaldehydes. Chemical & Pharmaceutical Bulletin, 32(8), 3262-3266. (Alternative cyclization context). Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[9] Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Science of Synthesis. (2005). Isoquinolines: Method 7: From (2-Cyanophenyl)acetonitriles.[2] Thieme Chemistry. Link

-

Leroux, F. R., et al. (2021).[8] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.[8] (Relevant methodology for fluorinated heterocycle cyclization). Link[8]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. datapdf.com [datapdf.com]

- 4. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 5-Fluoroisoquinolin-3-amine

The following technical guide provides an in-depth analysis of 5-Fluoroisoquinolin-3-amine , focusing on its nomenclature, synthetic pathways, physicochemical properties, and utility in medicinal chemistry.

Precision Nomenclature, Synthetic Architecture, and Pharmacological Utility

Introduction & Nomenclature Identity

This compound (CAS RN: 1221974-43-1) represents a specific halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural distinctiveness lies in the juxtaposition of an electron-withdrawing fluorine atom at the peri-position (C5) relative to the bridgehead, and an amino group at the C3 position of the pyridine ring.

Definitive IUPAC Analysis

The nomenclature follows the IUPAC Blue Book (P-62.2) rules for heteromonocyclic components fused to a benzene ring.

-

Parent Hydride: Isoquinoline (benzo[c]pyridine).[2]

-

Numbering System: The isoquinoline ring is numbered starting from the carbon atom adjacent to the bridgehead in the pyridine ring (C1), proceeding to the nitrogen (N2), and continuing around the rings.

-

Preferred IUPAC Name (PIN): this compound.

-

Alternative Names: 3-Amino-5-fluoroisoquinoline; 5-Fluoro-3-isoquinolinamine.

Structural Visualization & Numbering

The following diagram illustrates the precise locants for the molecule, highlighting the critical C5 and C3 positions.

Caption: Numbering scheme for this compound. Note the C5-Fluorine (Red) and C3-Amine (Green) positions.

Synthetic Architecture

The synthesis of 3-aminoisoquinolines substituted on the benzene ring is non-trivial due to the deactivation of the pyridine ring toward electrophilic substitution. The most robust "field-proven" protocol relies on the cyclization of functionalized homophthalonitriles (2-(cyanomethyl)benzonitriles).

Retrosynthetic Analysis

To access the 5-fluoro isomer specifically, the fluorine atom must be positioned ortho to the cyanomethyl group in the benzene precursor.

-

Target: this compound.

-

Intermediate: 1-Bromo-5-fluoroisoquinolin-3-amine (allows for purification and regiocontrol).

-

Precursor: 3-Fluoro-2-(cyanomethyl)benzonitrile.

-

Starting Material: 2-Bromo-6-fluorotoluene or 3-Fluoro-2-methylbenzonitrile.

Step-by-Step Protocol (Homophthalonitrile Route)

This method ensures regiochemical fidelity, placing the fluorine exactly at C5.

-

Precursor Construction (Cyanation):

-

Reactants: 3-Fluoro-2-methylbenzonitrile + NBS (N-Bromosuccinimide).

-

Conditions: CCl₄ reflux, AIBN initiator.

-

Product: 2-(Bromomethyl)-3-fluorobenzonitrile.

-

Displacement: React with NaCN/EtOH to yield 3-Fluoro-2-(cyanomethyl)benzonitrile .

-

-

Acid-Mediated Cyclization (The Kaiser-Jansen Method):

-

Reagent: HBr in Acetic Acid or HCl/Ether.

-

Mechanism:[9][10][11] The nitrile nitrogen attacks the protonated nitrile carbon of the adjacent group, followed by halide addition.

-

Intermediate:1-Bromo-5-fluoroisoquinolin-3-amine .

-

Note: The halogen at C1 is a byproduct of the cyclization mechanism using HX.

-

-

Hydrodehalogenation (Final Step):

-

Reagents: H₂, Pd/C (10%), Et₃N (base scavenger), Methanol.

-

Conditions: 1 atm H₂, RT, 4-12 hours.

-

Outcome: Removal of the C1-Bromine atom to yield the final This compound .

-

Synthetic Workflow Diagram

Caption: Validated synthetic route via the homophthalonitrile intermediate.

Physicochemical & ADME Properties

The introduction of the fluorine atom at C5 significantly alters the electronic landscape of the isoquinoline ring compared to the parent 3-aminoisoquinoline.

Key Data Summary

| Property | Value (Predicted/Exp) | Impact of 5-Fluoro Substitution |

| Molecular Formula | C₉H₇FN₂ | - |

| Molecular Weight | 162.16 g/mol | +18 Da vs parent (H→F) |

| pKa (Ring N) | ~4.8 - 5.2 | Reduced Basicity: F (inductive withdrawal) lowers pKa of N2. |

| LogP (Lipophilicity) | ~1.8 | Increased: F increases lipophilicity, aiding CNS penetration. |

| TPSA | 38.9 Ų | Unchanged (dominated by -NH₂ and Ring N). |

| H-Bond Donors | 1 (-NH₂) | Critical for hinge binding in kinases. |

Electronic Effects

-

Basicity Modulation: The 3-amino group is electron-donating (+M effect), pushing density to the ring nitrogen (N2) and C4. However, the 5-fluoro group exerts a strong inductive withdrawing effect (-I) through the sigma framework. This lowers the pKa of the ring nitrogen, making the molecule less likely to be protonated at physiological pH compared to non-fluorinated analogs.

-

Metabolic Stability: The C5 position in isoquinolines is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this site ("metabolic blocking"), potentially extending the half-life (

) of the drug candidate.

Medicinal Chemistry Applications

This compound serves as a privileged scaffold in drug discovery, particularly for ATP-competitive inhibitors.

Kinase Inhibition (Hinge Binding)

The 3-aminoisoquinoline motif mimics the adenine ring of ATP.

-

Interaction Mode: The Ring Nitrogen (N2) accepts a hydrogen bond from the kinase hinge region (backbone NH). The exocyclic amine (-NH₂) donates a hydrogen bond to the hinge carbonyl.

-

Fluorine Role: The 5-F substituent often projects into the hydrophobic pocket (Gatekeeper region or solvent front), modulating selectivity and potency via multipolar interactions with protein residues.

Bioisosterism

This scaffold is often used as a bioisostere for:

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-62.2.1.1.1 (Retained Names). International Union of Pure and Applied Chemistry.Link

-

Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. Synthesis of 3-Aminoisoquinolines from 2-Cyanobenzyl Cyanides." Chemical & Pharmaceutical Bulletin, 33(2), 626-633. Link

-

PubChem Compound Summary. (2024). "this compound (CAS 1221974-43-1)." National Center for Biotechnology Information.Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. CAS#:2229029-91-6 | 3,3-Difluoro-3-(isoquinolin-5-yl)propan-1-amine | Chemsrc [chemsrc.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氨基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and pharmacological properties of some quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. GSRS [gsrs.ncats.nih.gov]

5-Fluoroisoquinolin-3-amine molecular weight and formula

The following technical guide details the physicochemical properties, synthetic methodologies, and pharmaceutical applications of 5-Fluoroisoquinolin-3-amine . This document is structured for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Core Specifications[1][2]

This compound is a fluorinated heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and antibacterial agents.[1] The introduction of the fluorine atom at the C5 position modulates the metabolic stability and electronic properties of the isoquinoline ring, influencing the basicity of the C3-amine and the N2-nitrogen.

Molecular Specifications

| Property | Data |

| Chemical Name | This compound |

| CAS Registry Number | 1221974-43-1 |

| Molecular Formula | C |

| Molecular Weight | 162.16 g/mol |

| Exact Mass | 162.0593 |

| SMILES | Nc1cc2c(F)cccc2cn1 |

| InChI Key | (Predicted) DTVYNUOOZIKEEX-UHFFFAOYSA-N (Analogous) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

Structural Visualization

The molecule consists of a benzene ring fused to a pyridine ring (isoquinoline core).[1][2] The amino group (-NH

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the specific regiochemistry required (3-amino, 5-fluoro).[1] Direct electrophilic fluorination of isoquinolin-3-amine is poorly selective.[1][2] Therefore, two robust pathways are recommended: Pd-Catalyzed Amination (Method A) and Cyclization of Fluorinated Homophthalonitriles (Method B).[1][2]

Method A: Buchwald-Hartwig Amination (Recommended)

This method is preferred for high-purity applications.[1][2] It relies on the availability of 3-chloro-5-fluoroisoquinoline.[1]

Reaction Scheme Logic:

-

Catalyst System: Pd

(dba) -

Amine Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.[2]

-

Mechanism: Oxidative addition of Pd into the C3-Cl bond, followed by amine coordination and reductive elimination.[2]

Step-by-Step Protocol:

-

Charge: In a glovebox, combine 3-chloro-5-fluoroisoquinoline (1.0 eq), Benzophenone imine (1.2 eq), Pd

(dba) -

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Base: Add Sodium tert-butoxide (NaO

Bu) (1.4 eq). -

Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride.[2]

-

Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 2 hours to cleave the imine.

-

Workup: Neutralize with NaHCO

, extract with EtOAc, and dry over Na -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: De Novo Ring Construction

This route constructs the isoquinoline ring from a fluorinated benzene precursor, ensuring the fluorine is fixed at the correct position before the heterocycle forms.[2]

Pathway:

-

Functionalization: Radical bromination (NBS/AIBN) to yield 2-(bromomethyl)-3-fluorobenzonitrile.[1][2]

-

Cyanation: Substitution with KCN to form 3-fluoro-2-(cyanomethyl)benzonitrile (a homophthalonitrile derivative).[1][2]

-

Cyclization: Treatment with HBr in acetic acid induces cyclization to the 1-bromo-3-amino-5-fluoroisoquinoline intermediate (or direct 3-amino formation under specific reductive conditions).[1]

-

Refinement: If a 1-bromo species is formed, a hydrogenolysis step (Pd/C, H

) is required to yield the final this compound.[1]

Reaction Logic & Pathway Diagram[1][2]

The following diagram illustrates the retrosynthetic logic and the forward synthesis for the target molecule.

Caption: Dual synthetic pathways for this compound: Method A (blue path) via Pd-catalysis and Method B (red path) via ring construction.[1]

Pharmaceutical Applications

The this compound scaffold serves as a critical pharmacophore in several therapeutic areas.

Antibacterial Agents (Urea Derivatives)

Research indicates that urea derivatives synthesized from isoquinolin-3-amines exhibit potent antibacterial activity.[1][2]

-

Mechanism: The 3-amino group reacts with isocyanates to form urea linkages (e.g., 1-ethyl-3-(5-fluoroisoquinolin-3-yl)urea).[1]

-

Target: These compounds have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[1][2] The 5-fluoro substituent often improves metabolic stability compared to the non-fluorinated analog.[2]

Kinase Inhibition

Isoquinoline-3-amines are bioisosteres of quinoline-3-amines, a common motif in Type II kinase inhibitors.[1]

-

Binding Mode: The N2 nitrogen acts as a hydrogen bond acceptor in the kinase hinge region, while the C3-amino group can donate a hydrogen bond to the gatekeeper residue or solvent front.[2]

-

Fluorine Effect: The C5-fluorine atom withdraws electron density from the ring, potentially lowering the pKa of the N2 nitrogen (making it a weaker acceptor but less likely to be protonated at physiological pH) and altering the lipophilicity (LogP) to improve blood-brain barrier (BBB) permeability.[1][2]

PRMT5 Inhibitors

Substituted isoquinolines are explored as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic target in oncology.[1][2] The amine handle allows for coupling to nucleoside analogs or other cofactor-mimicking scaffolds.[2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

GHS Signal: Warning .

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation upon prolonged exposure to air.[2]

-

Handling: Use standard PPE (gloves, goggles, lab coat).[2] Perform synthesis and transfers within a fume hood.

References

-

BLD Pharm. (n.d.).[1][2] this compound Product Page. Retrieved from

-

Basarab, G. S., et al. (2013).[2] Isoquinolin-3-ylurea Derivatives and Their Use as Antibacterial Agents. US Patent App.[2] 2013/0096119 A1. Retrieved from

-

ChemicalBook. (2024).[1][2] this compound Properties and Suppliers. Retrieved from

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for 5-F substitution effects).

Sources

Fluorinated Isoquinolines: Synthetic Evolution and Pharmacological Utility

[1]

Executive Summary

The introduction of fluorine into the isoquinoline scaffold represents a pivotal strategy in modern medicinal chemistry.[1] The high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) of fluorine allow for precise modulation of the isoquinoline ring’s electronic properties without imposing significant steric penalties. This guide analyzes the transition from classical "bottom-up" cyclization methods to modern "late-stage" C–H functionalization, providing a robust framework for designing fluorinated bioisosteres with enhanced metabolic stability and lipophilicity.

Part 1: The Bioisosteric Rationale

The isoquinoline ring is a privileged scaffold found in alkaloids (e.g., papaverine) and therapeutics (e.g., fasudil). However, the parent heterocycle suffers from metabolic liabilities, particularly oxidation at the C1 and C3 positions by cytochrome P450 enzymes.

Mechanistic Impact of Fluorination:

-

Metabolic Blockade: The C–F bond energy (~105–115 kcal/mol) renders the carbon atom resistant to oxidative metabolism. Fluorination at C1 or C3 effectively blocks "soft spots," extending in vivo half-life (

). -

pKa Modulation: The basicity of the isoquinoline nitrogen (pKa ~5.4) is significantly lowered by the inductive effect (-I) of fluorine, particularly when substituted at C1 or C3. This alters the drug's ionization state at physiological pH, influencing membrane permeability and binding affinity.

-

Lipophilicity (

): Fluorine substitution typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) active agents.

Part 2: Historical Evolution of Synthesis

The synthesis of fluorinated isoquinolines has evolved from pre-functionalized ring closures to direct editing of the aromatic core.

The Classical Era (1890s – 1970s)

Early synthesis relied on the Pomeranz-Fritsch reaction (1893). This "bottom-up" approach required the use of pre-fluorinated benzaldehydes.

-

Mechanism: Acid-catalyzed cyclization of benzalaminoacetals.[2]

-

Limitation: The harsh acidic conditions (conc.

) often led to decomposition or low yields for electron-deficient fluorinated precursors. -

The Balz-Schiemann Contribution: The discovery of the Balz-Schiemann reaction (1927) allowed for the reliable production of the necessary fluorobenzaldehydes via diazonium tetrafluoroborates, indirectly enabling the synthesis of fluorinated isoquinolines.

The Modern Era (2000s – Present)

The paradigm shifted toward Late-Stage Functionalization (LSF) . Instead of building the ring with fluorine, chemists now install fluorine onto the pre-formed ring.

-

Transition Metal Catalysis: Pd, Rh, and Co-catalyzed C–H activation allows for regioselective fluorination.

-

N-Oxide Activation: The conversion of isoquinoline to isoquinoline

-oxide activates the C1 position for nucleophilic attack, a breakthrough for synthesizing 1-fluoroisoquinolines.

Figure 1: Chronological evolution of fluorinated isoquinoline synthesis, highlighting the shift from ring construction to direct functionalization.

Part 3: Modern Synthetic Methodology (Detailed Protocol)

The following protocol details the Silver-Catalyzed C1-Fluorination of Isoquinolines via N-Oxide Activation . This method is chosen for its reliability, high yield, and ability to target the metabolically sensitive C1 position.

Experimental Rationale

Direct fluorination of the pyridine ring in isoquinoline is difficult due to its electron-deficient nature. However, oxidation to the

Protocol: Synthesis of 1-Fluoroisoquinoline

Reagents:

-

Isoquinoline

-oxide (1.0 equiv) -

Triethylamine trihydrofluoride (

) (Nucleophilic F source) -

4-Toluenesulfonyl chloride (TsCl) (Activator)

-

Silver(I) nitrate (

) (Catalyst, 10 mol%) -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (

), dissolve Isoquinoline -

Addition: Add

(0.1 mmol) followed by -

Electrophilic Trigger: Dropwise add a solution of TsCl (1.2 mmol) in DCM. The solution may turn slightly cloudy as the activated intermediate forms.

-

Reaction: Stir the mixture at 40°C for 4–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1). The starting

-oxide spot ( -

Workup: Quench with saturated

solution (10 mL). Extract with DCM ( -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Mechanistic Pathway

The reaction proceeds via a "Reissert-type" intermediate. The silver catalyst facilitates the fluoride transfer or stabilizes the transition state, though metal-free variants using just TsCl and TBAF are also known (albeit often with lower yields).

Figure 2: Mechanistic pathway for the conversion of Isoquinoline N-oxide to 1-Fluoroisoquinoline via sulfonyl activation.

Part 4: Pharmacological Applications & Data[1][4][5][6][7]

Fluorinated isoquinolines serve two primary roles: as pharmacological scaffolds and as fluorinating reagents .

Structure-Activity Relationship (SAR) Data

The following table summarizes the effect of fluorine substitution on a hypothetical isoquinoline-based kinase inhibitor (IC50 values representative of literature trends for PI3K/Akt pathway inhibitors).

| Compound Variant | Substitution | IC50 (nM) | t1/2 (min) | Observation |

| Isoquinoline (Ref) | None | 450 | 15 | Rapid metabolic clearance at C1. |

| Variant A | 1-Fluoro | 420 | 120 | Metabolic Blockade. C1 oxidation prevented. |

| Variant B | 3-Fluoro | 380 | 45 | Moderate stability increase. |

| Variant C | 6-Fluoro | 15 | 20 | Potency Boost. F interacts with binding pocket residues. |

| Variant D | 1,6-Difluoro | 18 | 115 | Synergistic effect: Potency + Stability. |

N-Fluoroisoquinolinium Salts

Beyond drugs, the scaffold is used to create electrophilic fluorinating reagents. Similar to Selectfluor (a DABCO derivative) or N-fluoropyridinium salts, N-fluoroisoquinolinium salts are powerful oxidants used to transfer fluorine to electron-rich substrates (e.g., silyl enol ethers). Their reactivity can be tuned by adding electron-withdrawing groups to the benzene ring of the isoquinoline.

Part 5: References

-

Pomeranz, C. (1893).[3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie. Link

-

Balz, G., & Schiemann, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft. Link

-

Fagnou, K., et al. (2009).[4] "Rh(III)-Catalyzed C-H Activation for the Synthesis of Isoquinolines". Science. Link

-

Studer, A., et al. (2022). "Meta-C–H Fluorination of Pyridines and Isoquinolines via Dearomatization". Science. Link

-

Wu, X., et al. (2014). "Generation of 1-(Trifluoromethyl)Isoquinolines via a Copper-Catalyzed Reaction of Isoquinoline-N-Oxide". Organic Chemistry Frontiers. Link

-

Umemoto, T. (2017). "Development of N-F Fluorinating Agents". Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics & Characterization of 5-Fluoroisoquinolin-3-amine

[1]

Chemical Identity & Structural Core

This compound is a fused bicyclic aromatic amine.[1] Its physicochemical behavior is governed by the electron-withdrawing fluorine atom at the C5 position and the exocyclic amine at C3.[1] This substitution pattern significantly alters its electronic density compared to the parent isoquinoline, impacting solubility, pKa, and reactivity.

| Attribute | Technical Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1221974-43-1 |

| Molecular Formula | C |

| Molecular Weight | 162.16 g/mol |

| SMILES | Nc1cc(F)cccc2cn1 |

| Structural Class | 3-Aminoisoquinoline; Halo-heterocycle |

Physical Properties (Solid State & Solution)

Note: Specific experimental constants for this isomer are proprietary to custom synthesis workflows. The values below represent authoritative predicted ranges based on structure-activity relationship (SAR) data of close analogs (e.g., 5-aminoisoquinoline, 3-aminoisoquinoline).

Solid State Characteristics[1]

-

Appearance: Typically isolated as an off-white to pale yellow crystalline solid .[1] Amine oxidation can lead to a darker brown coloration over time if stored improperly.

-

Melting Point (Predicted): 135°C – 145°C .

-

Causality: The parent 3-aminoisoquinoline melts at ~177°C. The introduction of the 5-fluoro substituent disrupts crystal lattice packing efficiency slightly, typically lowering the melting point relative to the non-fluorinated scaffold.[1]

-

-

Hygroscopicity: Low to Moderate.[1] The crystalline form is generally stable but should be stored under desiccant.

Solution State Properties[1]

-

Solubility Profile:

-

Acidity/Basicity (pKa):

-

Ring Nitrogen (N2): Predicted pKa ~4.0 – 4.5 .

-

Mechanism:[1][2][3][4] The unsubstituted isoquinoline nitrogen has a pKa of ~5.4. The Fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond framework, reducing the electron density available at the N2 ring nitrogen, thereby lowering its basicity.

-

Exocyclic Amine (N-3): Weakly basic; predominantly acts as a hydrogen bond donor.[1]

-

Synthesis & Production Logic

The synthesis of 3-aminoisoquinolines substituted at the carbocyclic ring is non-trivial.[1] The most robust route avoids direct amination (Chichibabin) due to poor regioselectivity. Instead, a cyclization strategy is employed.[2][5]

Primary Synthetic Pathway

The Science of Synthesis approach utilizes (2-cyanophenyl)acetonitriles .[1] For the 5-fluoro derivative, the starting material is (2-cyano-3-fluorophenyl)acetonitrile .[1]

-

Cyclization: Treatment with anhydrous hydrogen halide (HX) induces cyclization to form the 1-halo-5-fluoroisoquinolin-3-amine intermediate.[1]

-

Reduction: Hydrogenolysis removes the C1-halogen if the target is the C1-unsubstituted 3-amine.[1]

Figure 1: Cyclization pathway for regioselective synthesis of this compound.[1][6][7][8]

Analytical Characterization Protocols

To validate the identity of this compound, researchers must verify both the position of the amine and the fluorine atom.[1]

Nuclear Magnetic Resonance (NMR)

The

-

H-NMR (DMSO-d

-

H1 (Singlet, ~8.8-9.0 ppm): The most deshielded proton, characteristic of the isoquinoline C1 position.

-

H4 (Singlet, ~6.5-7.0 ppm): Upfield shift due to the electron-donating effect of the adjacent C3-amine.[1]

-

H6, H7, H8 (Multiplets): The aromatic region will show complex splitting due to

F-

-

-

F-NMR:

-

Expect a signal around -120 to -130 ppm .[1] Look for splitting (triplet or multiplet) caused by coupling to H6 and H7.

-

Quality Control Workflow

The following workflow ensures batch consistency for biological assays.

Figure 2: Analytical QC workflow for validating this compound batches.

Safety & Handling Guidelines

As a halogenated aromatic amine, this compound must be treated as a potential health hazard.

-

Toxicology: No specific toxicology data exists for this isomer.[1] Treat as potentially toxic by inhalation, ingestion, and skin contact (H302, H315, H319, H335).

-

Storage:

-

Temperature: 2-8°C for short term; -20°C for long term.[1]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group.

-

Container: Amber glass vials to protect from light.

-

References

-

Science of Synthesis: Isoquinolines. Thieme Chemistry. (General methods for 3-aminoisoquinoline synthesis via 2-cyanophenylacetonitriles). Link

-

PubChem Compound Summary: 5-Aminoisoquinoline. National Center for Biotechnology Information.[1] (Analogous physical property data). Link

-

BLD Pharm Product Data: this compound. BLD Pharm.[1] (Commercial availability and CAS verification). Link

-

LookChem: this compound. LookChem. (CAS 1221974-43-1 Registry Data).[1][6][8] Link

Sources

- 1. 1207448-26-7|7-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]

- 2. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 3. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]

- 6. arctomsci.com [arctomsci.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 1221974-43-1 [chemicalbook.com]

Technical Guide: 5-Fluoroisoquinolin-3-amine in Medicinal Chemistry

This guide serves as a technical whitepaper for drug discovery scientists, detailing the synthesis, physicochemical properties, and medicinal chemistry utility of 5-Fluoroisoquinolin-3-amine compared to its non-fluorinated parent, Isoquinolin-3-amine .

Executive Summary: The Fluorine Scan

In the optimization of isoquinoline-based pharmacophores, the C3-amine functionality provides a critical hydrogen bond donor/acceptor motif. However, the scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This compound (CAS 1221974-43-1) represents a strategic "fluorine scan" analog of Isoquinolin-3-amine (CAS 1436-40-4) . The introduction of a fluorine atom at the C5 position is not merely a steric substitution; it is a bioisosteric modification designed to:

-

Block Metabolic Lability: Inhibit Cytochrome P450-mediated oxidation at the electron-rich C5 position (para to the bridgehead).

-

Modulate Basicity: Lower the pKa of the ring nitrogen via inductive withdrawal (

effect), potentially improving membrane permeability and altering binding kinetics. -

Enhance Lipophilicity: Marginally increase

to improve blood-brain barrier (BBB) penetration in CNS targets.

Chemical Profile & Comparative Analysis

The following table contrasts the predicted and observed properties of the 5-fluoro analog versus the parent scaffold.

| Feature | Isoquinolin-3-amine (Parent) | This compound (Analog) | Impact of Modification |

| Formula | Bioisosteric replacement (H | ||

| MW | 144.17 g/mol | 162.16 g/mol | +18 Da (Negligible steric penalty) |

| Electronic Nature | Electron-rich carbocycle | Electron-deficient carbocycle | Reduced oxidative potential |

| Ring N pKa | ~5.0 - 5.5 | ~4.2 - 4.7 | Reduced basicity (less protonated at physiological pH) |

| C5 Metabolism | High (Hydroxylation prone) | Blocked | Increased metabolic half-life ( |

| Fluorescence | Strong (Blue/UV) | Quenched/Shifted | Altered photophysical probe utility |

Synthetic Architecture

Synthesizing 3-aminoisoquinolines substituted on the benzene ring is non-trivial due to the directing effects of the pyridine ring. Direct amination (Chichibabin) typically occurs at C1. Therefore, a de novo ring construction strategy is required.

Retrosynthetic Logic (Graphviz)

The most robust route utilizes the intramolecular cyclization of 2-(cyanomethyl)benzonitrile derivatives.

Figure 1: Retrosynthetic pathway for 5-substituted isoquinolin-3-amines via dinitrile cyclization.

Detailed Protocol: The Dinitrile Route

This protocol is adapted from standard methodologies for 3-aminoisoquinolines [1, 2], optimized for the fluorinated substrate.

Step 1: Cyclization to 1-Bromo-5-fluoroisoquinolin-3-amine

-

Reagents: 2-Fluoro-6-(cyanomethyl)benzonitrile (1.0 eq), 33% HBr in Acetic Acid (excess).

-

Procedure:

-

Dissolve the dinitrile precursor in anhydrous ether or acetic acid.

-

Cool to 0°C and saturate the solution with anhydrous HBr gas (or add HBr/AcOH dropwise).

-

Allow the mixture to warm to room temperature and stir for 4–12 hours. The reaction is driven by the nucleophilic attack of the nitrile nitrogen on the nitrile carbon, followed by halogen trapping.

-

Workup: Pour onto ice/water. Neutralize with

to precipitate the crude 1-bromo-3-amine intermediate. -

Critical Check: Verify the presence of the bromine at C1 via Mass Spec (distinctive isotope pattern).

-

Step 2: Hydrogenolysis (Dehalogenation)

-

Reagents: 1-Bromo-intermediate, 10% Pd/C (0.1 eq),

(balloon), Methanol, -

Procedure:

-